molecular formula C10H7ClN2O2S B2961772 1,3-Thiazol-2-ylmethyl 2-chloropyridine-3-carboxylate CAS No. 1436235-74-3

1,3-Thiazol-2-ylmethyl 2-chloropyridine-3-carboxylate

Cat. No.: B2961772
CAS No.: 1436235-74-3
M. Wt: 254.69
InChI Key: ALZLZHXQGSGMGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there is no direct information available on the synthesis of 1,3-Thiazol-2-ylmethyl 2-chloropyridine-3-carboxylate, there are related studies on the synthesis of similar compounds. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another study introduced a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst .

Scientific Research Applications

Synthetic Chemistry Applications

  • The synthesis of thiazolo[3,2-a]pyridine derivatives through an expeditious one-pot process involving chromones showcases the compound's role in facilitating the construction of complex heterocyclic structures. This method highlights its utility in synthetic chemistry for creating compounds with potential biological activities (Terzidis et al., 2010).
  • Another study delved into the synthesis and structural analysis of pyrazole derivatives, demonstrating the compound's foundational role in creating novel structures with potential for various applications, including material science and drug development (Shen et al., 2012).

Material Science Applications

  • Research on lanthanide coordination polymers designed from a similar aromatic carboxylate ligand exemplifies the compound's contribution to developing materials with unique luminescent properties. Such materials are valuable for optoelectronic devices and sensors (Ramya et al., 2012).

Medicinal Chemistry and Biological Applications

  • A study on new thiazole-based pyridine derivatives as potential corrosion inhibitors for mild steel emphasizes the compound's role beyond biology, showcasing its utility in industrial applications. This research highlights the interdisciplinary applications of such chemical entities (Chaitra et al., 2016).
  • The antimicrobial activity of new pyridine derivatives signifies the compound's potential in contributing to the development of novel antimicrobial agents. This aligns with ongoing efforts to combat microbial resistance through new chemical entities (Patel et al., 2011).

Properties

IUPAC Name

1,3-thiazol-2-ylmethyl 2-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2S/c11-9-7(2-1-3-13-9)10(14)15-6-8-12-4-5-16-8/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZLZHXQGSGMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)OCC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.